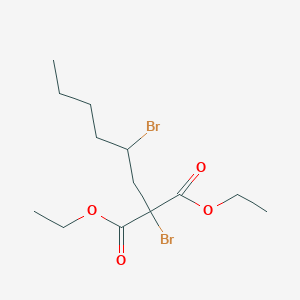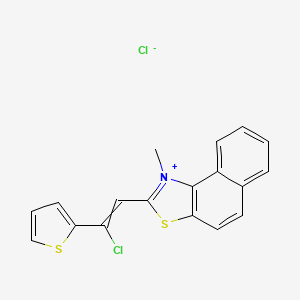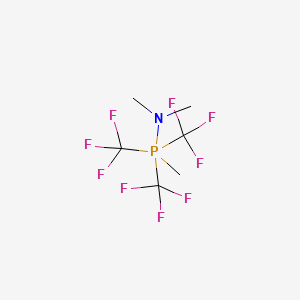
N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine is a synthetic organophosphorus compound It is characterized by the presence of trifluoromethyl groups and a lambda5-phosphorus center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine typically involves the reaction of a phosphorus precursor with trifluoromethylating agents. Common synthetic routes may include:
Reaction with Trifluoromethylating Agents: The phosphorus precursor reacts with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.
Catalytic Methods:
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions may lead to the formation of phosphines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus derivatives.
Applications De Recherche Scientifique
N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity and stability, allowing it to effectively interact with biological systems. The compound may modulate specific pathways and exert its effects through binding to active sites or altering molecular conformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylphosphine: A simpler organophosphorus compound with similar reactivity.
Trifluoromethylphosphine: Contains trifluoromethyl groups but lacks the lambda5 configuration.
Phosphine Oxides: Oxidized derivatives with different chemical properties.
Uniqueness
N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine is unique due to its combination of trifluoromethyl groups and a lambda5-phosphorus center, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
64937-81-1 |
|---|---|
Formule moléculaire |
C6H9F9NP |
Poids moléculaire |
297.10 g/mol |
Nom IUPAC |
N-methyl-N-[methyl-tris(trifluoromethyl)-λ5-phosphanyl]methanamine |
InChI |
InChI=1S/C6H9F9NP/c1-16(2)17(3,4(7,8)9,5(10,11)12)6(13,14)15/h1-3H3 |
Clé InChI |
HMPVGLMPRQNTLN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(C)(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


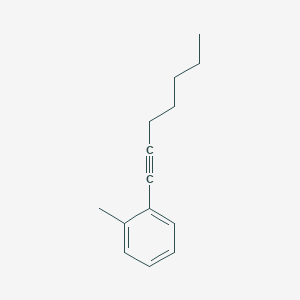
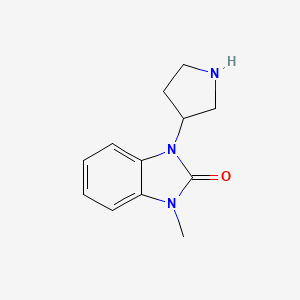

![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)
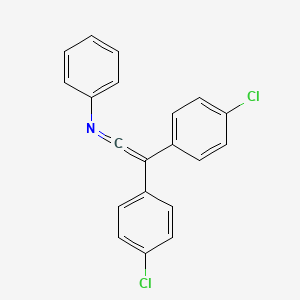
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)



![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
